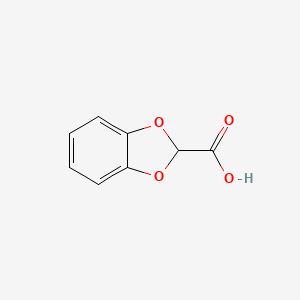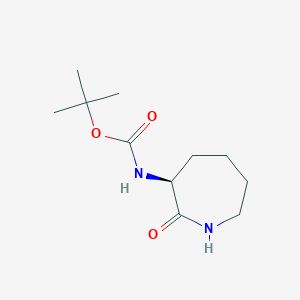
(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol It is characterized by the presence of a bromine atom attached to a pyrrole ring, which is further connected to a morpholine ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation Reactions: Products include oxidized pyrrole derivatives.
Reduction Reactions: Products include the corresponding alcohol derivatives.
Scientific Research Applications
(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholine ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1H-pyrrol-2-yl)(morpholino)methanone
- (4-fluoro-1H-pyrrol-2-yl)(morpholino)methanone
- (4-iodo-1H-pyrrol-2-yl)(morpholino)methanone
Uniqueness
(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKSSYFLPPHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427757 |
Source


|
| Record name | (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-58-1 |
Source


|
| Record name | (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)


![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)





